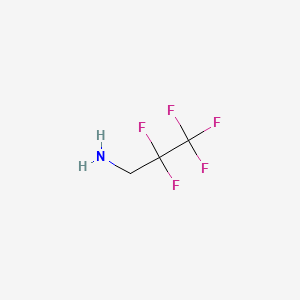

2,2,3,3,3-Pentafluoropropylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentafluoropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F5N/c4-2(5,1-9)3(6,7)8/h1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQNQLKPUVWGHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195026 | |

| Record name | 1H,1H-Perfluoropropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-03-7 | |

| Record name | 2,2,3,3,3-Pentafluoropropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,3-Pentafluoropropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,1H-Perfluoropropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,3-pentafluoropropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3,3,3-PENTAFLUOROPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD4K3W9C6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,2,3,3,3-Pentafluoropropylamine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge of interest in fluorinated compounds within the pharmaceutical and agrochemical industries. 2,2,3,3,3-Pentafluoropropylamine, with its unique structural motif of a short alkyl chain bearing a pentafluoroethyl group and a primary amine, represents a valuable building block in the synthesis of novel bioactive molecules. Understanding its fundamental physical properties is paramount for its effective utilization in research and development. This guide provides a detailed overview of the known physical characteristics of this compound, alongside a discussion of the experimental methodologies employed for their determination, offering a framework for its practical application and further investigation.

Section 1: Core Molecular and Physical Characteristics

A foundational understanding of a molecule begins with its basic structural and physical data. These properties are crucial for everything from reaction setup and purification to storage and safety considerations.

Molecular Identity and Structure

-

Synonyms: 1H,1H-Perfluoropropylamine, 3-Amino-1,1,1,2,2-pentafluoropropane[1]

-

CAS Number: 422-03-7[1]

-

Molecular Formula: C₃H₄F₅N[1]

-

Molecular Weight: 149.06 g/mol [1]

The structure of this compound is characterized by a propyl chain where the C2 and C3 positions are fully fluorinated. This high degree of fluorination significantly influences the molecule's polarity and reactivity.

Key Physical Properties

The following table summarizes the key physical properties of this compound. These values are essential for predicting its behavior in various experimental settings.

| Property | Value | Source(s) |

| Boiling Point | 49 °C | [3] |

| 322 - 322.6 K (48.85 - 49.45 °C) | [4] | |

| Density | 1.4 g/mL | [3] |

| Refractive Index (n²⁰/D) | 1.297 | [3] |

| 1.2975-1.3025 @ 20°C | [2] | |

| Flash Point | 49-50°C | [3] |

| Predicted pKa | 5.89 ± 0.30 | [3] |

Section 2: Spectroscopic and Physicochemical Characterization

Spectroscopic data provides a "fingerprint" of a molecule, allowing for its identification and the elucidation of its structure. Physicochemical properties such as solubility and basicity are critical for designing reaction conditions and understanding a compound's behavior in biological systems.

Infrared and Raman Spectroscopy: A Vibrational Portrait

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and conformational isomers of a molecule. A detailed conformational and vibrational analysis of this compound has been conducted, revealing the presence of two conformers: cis and gauche.[5] The cis conformer was found to be more stable in both the gaseous and liquid phases.[5] The study also identified the fundamental asymmetric torsion for the gauche conformer at 84.27 cm⁻¹ and the overtone for the cis conformer at 150.37 cm⁻¹.[5]

Expected Key IR Absorptions:

-

N-H stretch (amine): Typically in the range of 3300-3500 cm⁻¹ (often two bands for a primary amine).

-

C-H stretch (alkane): Around 2850-2960 cm⁻¹.

-

N-H bend (amine): Approximately 1590-1650 cm⁻¹.

-

C-F stretch (fluoroalkane): Strong absorptions in the 1000-1400 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Atomic Environment

NMR spectroscopy is indispensable for determining the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide crucial structural information.

Predicted NMR Spectral Features:

-

¹H NMR:

-

A signal for the -CH₂- group adjacent to the amine, likely a triplet due to coupling with the neighboring -CF₂- group.

-

A broad singlet for the -NH₂ protons.

-

-

¹⁹F NMR:

-

Two distinct signals are expected for the -CF₂- and -CF₃ groups. The high natural abundance and sensitivity of the ¹⁹F nucleus make this a particularly informative technique for fluorinated compounds. The signals would likely appear as a triplet and a quartet, respectively, due to coupling with each other.

-

-

¹³C NMR:

-

Three signals corresponding to the three carbon atoms. The signals for the fluorinated carbons will exhibit splitting due to C-F coupling.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For a primary amine like this compound, a key fragmentation pathway is the α-cleavage, which involves the loss of an alkyl radical.[6] The molecular ion peak (M+) for a compound containing an odd number of nitrogen atoms will have an odd nominal mass.[6]

Expected Fragmentation:

-

Molecular Ion (M+): m/z = 149

-

α-Cleavage: Loss of the pentafluoroethyl radical (•C₂F₅) to give a fragment with m/z = 30 ([CH₂=NH₂]⁺).

Solubility Profile: "Like Dissolves Like" in Action

The principle of "like dissolves like" suggests that the highly polar amine group will impart some solubility in polar solvents, while the fluorinated alkyl chain will favor solubility in less polar and fluorinated solvents.[7][8] Generally, aliphatic amines are soluble in organic solvents like alcohols, ethers, and benzene.[8] However, the high degree of fluorination in this compound may lead to reduced solubility in hydrocarbon-based organic solvents and enhanced solubility in fluorous solvents.[9]

Experimental Determination of Solubility:

A standard method for determining solubility involves preparing a saturated solution of the compound in a given solvent at a specific temperature. The concentration of the dissolved compound is then determined analytically, for example, by gas chromatography or by evaporating the solvent and weighing the residue.

Basicity (pKa): The Influence of Fluorination

The basicity of an amine is a measure of its ability to accept a proton and is quantified by the pKa of its conjugate acid. The predicted pKa of the conjugate acid of this compound is 5.89 ± 0.30.[3] The strong electron-withdrawing effect of the pentafluoroethyl group is expected to significantly reduce the basicity of the amine compared to its non-fluorinated analog, propylamine (pKa of conjugate acid ≈ 10.7).

Experimental Determination of pKa:

The pKa of an amine can be determined experimentally by potentiometric titration.[10] This involves titrating a solution of the amine with a strong acid and monitoring the pH of the solution as a function of the volume of acid added. The pKa corresponds to the pH at which half of the amine has been protonated.

Section 3: Experimental Protocols for Physical Property Determination

For researchers who need to verify or determine the physical properties of this compound or similar compounds, this section outlines standard experimental procedures.

Melting and Boiling Point Determination

While this compound is a liquid at room temperature, determining its freezing point (melting point) and accurately measuring its boiling point are fundamental characterizations.

Boiling Point Determination (Capillary Method):

This method is suitable for small quantities of liquid.

-

Apparatus: Thiele tube or a similar heating block, thermometer, capillary tube (sealed at one end), and a small test tube.

-

Procedure:

-

Place a small amount of the liquid into the test tube.

-

Invert the sealed capillary tube and place it into the liquid.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling point oil.

-

Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Caption: Workflow for Boiling Point Determination using the Capillary Method.

Refractive Index Measurement

The refractive index is a measure of how much light bends as it passes through a substance and is a useful property for identifying liquids and assessing their purity.

Using an Abbe Refractometer:

-

Apparatus: Abbe refractometer, constant temperature water bath.

-

Procedure:

-

Ensure the refractometer prisms are clean.

-

Calibrate the instrument with a standard of known refractive index (e.g., distilled water).

-

Apply a few drops of the sample to the lower prism.

-

Close the prisms and allow the sample to equilibrate to the desired temperature (typically 20°C).

-

Adjust the light source and move the handwheel to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

Read the refractive index from the scale.

-

Section 4: Safety and Handling

This compound is a corrosive substance and requires careful handling.

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage).[1]

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Always consult the full Safety Data Sheet (SDS) before handling this chemical. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Conclusion

This compound is a valuable fluorinated building block with a unique set of physical properties dictated by the interplay of its polar amine functionality and its electron-withdrawing pentafluoroethyl group. While key physical constants such as boiling point, density, and refractive index have been reported, a comprehensive experimental characterization of its solubility, spectral properties, and basicity is still needed to fully unlock its potential in synthetic and medicinal chemistry. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and utilize this promising compound.

References

- 1. This compound | C3H4F5N | CID 79002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound CAS#: 422-03-7 [m.chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. kaibangchem.com [kaibangchem.com]

- 8. quora.com [quora.com]

- 9. Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Molecular Structure and Applications of 2,2,3,3,3-Pentafluoropropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,3,3,3-Pentafluoropropylamine (CF₃CF₂CH₂NH₂) is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of five fluorine atoms imparts unique physicochemical properties that distinguish it from its non-fluorinated analogue, propylamine. This guide provides a comprehensive technical overview of the molecular structure, conformational analysis, spectroscopic signature, and synthesis of this compound. Furthermore, it explores the rationale behind its use in drug design, focusing on its role as a bioisosteric building block to enhance metabolic stability, modulate basicity, and improve the overall pharmacokinetic profile of therapeutic candidates.

Introduction: The Significance of Fluorination in Amine Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery.[1] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can dramatically alter a molecule's properties.[2] In the context of alkylamines, replacing hydrogen with fluorine, particularly in the form of a pentafluoropropyl group, offers a powerful tool to fine-tune molecular characteristics critical for biological activity.

The pentafluoropropylamine moiety serves as a valuable building block for several reasons:

-

Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism, which can significantly increase the in vivo half-life of a drug.

-

Modulation of Basicity (pKa): The potent electron-withdrawing effect of the CF₃CF₂- group markedly reduces the basicity of the primary amine. This is a crucial parameter for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

-

Enhanced Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.

-

Bioisosteric Replacement: The pentafluoropropylamine group can act as a bioisostere for other chemical groups, allowing for the optimization of a lead compound's safety and efficacy profile.[3]

This guide will delve into the foundational chemical and physical aspects of this compound, providing the technical understanding necessary for its effective application in research and development.

Molecular Structure and Conformational Landscape

The structural integrity and three-dimensional arrangement of this compound are dictated by the interplay of steric and electronic effects imparted by the bulky, electron-withdrawing pentafluoroethyl group.

Core Molecular Geometry

Computational studies, supported by spectroscopic analysis, provide insight into the molecule's bond lengths and angles. The presence of highly electronegative fluorine atoms leads to a contraction of the C-C and C-F bonds compared to standard hydrocarbon frameworks.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 422-03-7 | [4][5] |

| Molecular Formula | C₃H₄F₅N | [4][5] |

| Molecular Weight | 149.06 g/mol | [4][5] |

| IUPAC Name | 2,2,3,3,3-pentafluoropropan-1-amine | [4] |

| Boiling Point | 49 °C | [6] |

| Density | 1.4 g/cm³ | [6] |

| Refractive Index | 1.297 | [6] |

Conformational Analysis: The Tt and Tg Isomers

Due to rotation around the C-C and C-N bonds, this compound can exist in several conformational states. Detailed Raman and infrared spectroscopic studies of the compound in gaseous, liquid, and solid phases, as well as dissolved in liquid xenon at variable temperatures, have identified two primary conformers.[2]

These conformers are described by two dihedral angles: the first indicates the orientation of the N-C-C-C backbone (trans or gauche), and the second describes the position of the nitrogen lone pair relative to the β-carbon (trans or gauche). The two identified conformers are:

-

Tt (trans-trans): The more stable conformer.

-

Tg (trans-gauche): The less stable conformer.

The enthalpy difference between the more stable Tt conformer and the less stable Tg form has been experimentally determined to be 280 ± 14 cm⁻¹ (3.35 ± 0.17 kJ/mol).[2] At room temperature, it is estimated that the Tg conformer constitutes approximately 34% of the population.[2] This conformational flexibility is a key consideration for molecular modeling and understanding receptor-ligand interactions.

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the chemical reduction of its corresponding nitrile, 2,2,3,3,3-pentafluoropropionitrile. This transformation is a fundamental reaction in organic chemistry for the preparation of primary amines.

Primary Synthetic Route: Reduction of 2,2,3,3,3-Pentafluoropropionitrile

Several reducing agents can effectively convert the nitrile group (-C≡N) into a primary amine group (-CH₂NH₂). The choice of reagent often depends on factors such as cost, safety, scale, and functional group tolerance.

Common Reducing Agents:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful and highly effective reducing agent for nitriles.[7][8] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). Due to its high reactivity with water and protic solvents, strict anhydrous conditions are mandatory.

-

Borane Complexes (e.g., BH₃-THF): Borane and its complexes are also effective for nitrile reduction and can sometimes offer better selectivity compared to LiAlH₄.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum.[6] This approach is often preferred in industrial settings as it avoids the use of metal hydrides and is more atom-economical.

Exemplary Experimental Protocol: LiAlH₄ Reduction

Self-Validating System & Causality: The following protocol describes a robust method for the synthesis. The use of anhydrous solvent is critical because LiAlH₄ reacts violently with water, which would quench the reagent and reduce the yield. The reaction is typically run at low temperatures initially to control the exothermic reaction between LiAlH₄ and the nitrile. The final aqueous workup serves to quench any remaining LiAlH₄ and to protonate the resulting amine, allowing for its extraction and purification.

Step-by-Step Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled.

-

Reagent Preparation: A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask under a nitrogen atmosphere and cooled in an ice bath.

-

Substrate Addition: A solution of 2,2,3,3,3-pentafluoropropionitrile in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension, maintaining a low temperature to control the reaction rate.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed to ensure the reaction goes to completion.

-

Workup: The reaction is carefully quenched by the sequential, slow addition of water, followed by a sodium hydroxide solution to precipitate the aluminum salts.

-

Isolation and Purification: The resulting slurry is filtered, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by distillation. The crude product is then purified by fractional distillation to yield pure this compound.

Spectroscopic Characterization

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information.

-

¹H NMR: The proton NMR spectrum is relatively simple. The methylene protons (-CH₂-) adjacent to the amine group will appear as a triplet due to coupling with the two protons of the amine group. The amine protons (-NH₂) will typically appear as a broad singlet, though this can vary depending on the solvent and concentration.

-

¹⁹F NMR: The fluorine NMR spectrum is highly characteristic. It will show two distinct signals: one for the trifluoromethyl (-CF₃) group and another for the difluoromethylene (-CF₂-) group. These signals will exhibit complex splitting patterns due to F-F coupling.

-

¹³C NMR: The carbon NMR spectrum will display three signals corresponding to the three carbon atoms in the molecule. The signals for the carbons bonded to fluorine (-CF₂- and -CF₃) will appear as multiplets due to strong C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands for this compound include:

-

N-H Stretching: Typically observed in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H Stretching: Found just below 3000 cm⁻¹.

-

N-H Bending: A scissoring vibration usually appears around 1600 cm⁻¹.

-

C-F Stretching: Strong, characteristic absorption bands are expected in the region of 1100-1300 cm⁻¹ due to the numerous C-F bonds.

Vibrational assignments for both the Tt and Tg conformers have been extensively studied and reported.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 149. A key fragmentation pathway for primary amines is the α-cleavage, which would involve the loss of a hydrogen radical to form a stable iminium ion. The presence of the pentafluoroethyl group will lead to characteristic fragmentation patterns involving the loss of fluorine atoms or fluorinated fragments. Predicted mass spectral data indicates a prominent peak for the [M+H]⁺ ion at m/z 150.03.[9]

Applications in Drug Development and Medicinal Chemistry

The this compound moiety is a valuable building block in the design of novel therapeutics. Its utility stems from the predictable and beneficial ways in which the pentafluoroethyl group modifies the properties of a parent molecule.

Role as a Bioisostere

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental concept in drug design.[3] The pentafluoropropyl group can serve as a bioisostere for other groups, such as a tert-butyl group or an isopropyl group, offering similar steric bulk but with vastly different electronic properties. This allows medicinal chemists to probe the steric and electronic requirements of a biological target.

Case Studies and Therapeutic Areas

While specific blockbuster drugs containing the this compound moiety are not prominently in the public domain, the strategic incorporation of small fluorinated amines is a recurring theme in the development of central nervous system (CNS) agents, enzyme inhibitors, and receptor modulators. The ability of the pentafluoroethyl group to enhance blood-brain barrier penetration makes it particularly attractive for CNS drug candidates. Furthermore, the modulated basicity of the amine can be critical for achieving selective binding to a target protein or for avoiding off-target toxicities, such as interactions with hERG channels. The principles guiding its use are evident in the broader class of fluorinated pharmaceuticals, which represent a significant portion of all approved drugs.[10]

Safety and Handling

This compound is classified as a corrosive substance.[4] It can cause severe skin burns and eye damage.[4] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is more than just a fluorinated analogue of a simple amine; it is a sophisticated chemical tool for molecular design. Its well-defined molecular structure, characterized by a specific conformational preference and a unique spectroscopic signature, provides a solid foundation for its application. For medicinal chemists and drug development professionals, understanding the profound effects of the pentafluoroethyl group on basicity, metabolic stability, and lipophilicity is key to leveraging this building block for the creation of safer and more effective medicines. As the demand for therapeutics with fine-tuned pharmacokinetic profiles continues to grow, the strategic use of this compound and related fluorinated motifs is set to become increasingly important.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. This compound | C3H4F5N | CID 79002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. PubChemLite - this compound (C3H4F5N) [pubchemlite.lcsb.uni.lu]

- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,2,3,3,3-Pentafluoropropylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 2,2,3,3,3-pentafluoropropylamine, a crucial building block in the development of novel pharmaceuticals and agrochemicals. The introduction of the pentafluoroethyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document delves into the prevalent synthetic strategies, focusing on the catalytic hydrogenation of 2,2,3,3,3-pentafluoropropionitrile, offering detailed protocols, mechanistic insights, and data-driven analysis to empower researchers in their synthetic endeavors.

Introduction: The Significance of Fluorinated Amines in Medicinal Chemistry

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound (PFPA) serves as a valuable synthon, enabling the introduction of the CF₃CF₂- group, which can impart desirable properties such as increased metabolic stability and enhanced lipophilicity.[1]

Synthetic Pathways to this compound: A Critical Evaluation

While various methods for the synthesis of fluorinated amines exist, the catalytic hydrogenation of the corresponding nitrile stands out as the most direct and industrially scalable approach for the preparation of this compound.

Preferred Route: Catalytic Hydrogenation of 2,2,3,3,3-Pentafluoropropionitrile

The reduction of 2,2,3,3,3-pentafluoropropionitrile is the most efficient and widely adopted method for the synthesis of PFPA. This transformation involves the catalytic addition of hydrogen across the carbon-nitrogen triple bond of the nitrile group.

Reaction Scheme:

CF₃CF₂C≡N + 2 H₂ → CF₃CF₂CH₂NH₂

Several catalyst systems can be employed for this transformation, with Raney® Nickel being a prominent and cost-effective choice.[2] Other noble metal catalysts, such as palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃), can also be effective, though they are generally more expensive.[3] The choice of catalyst and reaction conditions is critical to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts.

Alternative Route: Reduction with Metal Hydrides

An alternative, though less common, laboratory-scale method involves the reduction of 2,2,3,3,3-pentafluoropropionitrile using complex metal hydrides like lithium aluminum hydride (LiAlH₄).[4][5] While effective, the use of LiAlH₄ requires strictly anhydrous conditions and careful handling due to its high reactivity and pyrophoric nature. This method is generally less suited for large-scale industrial production compared to catalytic hydrogenation.

In-Depth Experimental Protocol: Catalytic Hydrogenation using Raney® Nickel

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the catalytic hydrogenation of 2,2,3,3,3-pentafluoropropionitrile using Raney® Nickel. This protocol is based on established procedures for nitrile reduction and has been adapted for this specific substrate.[6][7]

Materials and Equipment

| Material/Equipment | Specifications |

| Starting Material | 2,2,3,3,3-Pentafluoropropionitrile (≥98%) |

| Catalyst | Raney® Nickel (slurry in water) |

| Reducing Agent | Hydrogen gas (high purity) |

| Solvent | Anhydrous Ethanol |

| Base (optional) | Anhydrous ammonia or sodium hydroxide |

| Reactor | High-pressure autoclave (e.g., Parr hydrogenator) |

| Filtration | Celite® or a similar filter aid |

| Purification | Distillation apparatus |

Step-by-Step Procedure

Safety Precaution: Raney® Nickel is pyrophoric when dry and must be handled as a slurry under an inert atmosphere or solvent at all times.[8] Hydrogen gas is highly flammable. This reaction should be conducted in a well-ventilated fume hood with appropriate safety measures in place.

-

Catalyst Preparation: In a high-pressure autoclave, carefully add a slurry of Raney® Nickel (approximately 5-10% by weight relative to the nitrile) in anhydrous ethanol. The use of a base, such as anhydrous ammonia dissolved in ethanol or a small amount of aqueous sodium hydroxide, can help to suppress the formation of secondary amines.[7]

-

Charging the Reactor: Add a solution of 2,2,3,3,3-pentafluoropropionitrile in anhydrous ethanol to the autoclave.

-

Hydrogenation: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 10-50 bar).[7][9]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-150 °C with vigorous stirring.[7] The optimal temperature and pressure may need to be determined empirically.

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen gas.

-

Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake containing Raney® Nickel should not be allowed to dry as it can ignite spontaneously. It should be immediately quenched with water.

-

Product Isolation and Purification: The ethanolic solution of the product can be concentrated under reduced pressure. The crude this compound can then be purified by fractional distillation. The boiling point of the product is approximately 49 °C.

Expected Yield and Purity

Based on similar nitrile hydrogenations, yields for this reaction can be expected to be in the range of 80-95%.[6] The purity of the distilled product should be ≥97%, as confirmed by Gas Chromatography (GC) analysis.

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃H₄F₅N |

| Molecular Weight | 149.06 g/mol [10] |

| Appearance | Colorless liquid |

| Boiling Point | 49 °C |

| Density | ~1.4 g/mL |

| CAS Number | 422-03-7[10] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the -CH₂- group adjacent to the amine and the CF₂ group, and a broad singlet for the -NH₂ protons. The chemical shifts will be influenced by the neighboring fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool. It is expected to show two distinct signals: a triplet for the -CF₃ group and a quartet for the -CF₂- group, with coupling to the adjacent protons and the other fluorine atoms.[11]

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and C-F stretching (in the region of 1100-1300 cm⁻¹).

Conclusion and Future Perspectives

The catalytic hydrogenation of 2,2,3,3,3-pentafluoropropionitrile provides a robust and scalable route to this compound, a valuable building block for the pharmaceutical and agrochemical industries. The protocol detailed in this guide, utilizing Raney® Nickel, offers a cost-effective and efficient method for its synthesis. Further research into optimizing catalyst systems, potentially using flow chemistry, could lead to even more sustainable and efficient production methods for this important fluorinated amine.

References

- 1. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. The reduction of a nitrile by LiAlH_( 4 ) produes : [allen.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]

- 8. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C3H4F5N | CID 79002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to 2,2,3,3,3-Pentafluoropropan-1-amine: Properties, Synthesis, and Applications for the Research Scientist

Executive Summary: 2,2,3,3,3-Pentafluoropropan-1-amine is a fluorinated organic compound of interest to the chemical, pharmaceutical, and materials science sectors. Its pentafluoropropyl moiety offers a unique combination of lipophilicity and electronic properties, making it a valuable building block for introducing fluorine into advanced molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a validated synthesis protocol, its strategic application in medicinal chemistry, and essential safety and handling information. As a primary amine, it serves as a versatile nucleophile for constructing a wide array of more complex chemical architectures.

Chemical Identity and Physicochemical Properties

2,2,3,3,3-Pentafluoropropan-1-amine is a linear, aliphatic amine characterized by a high degree of fluorination at the C2 and C3 positions. This structural feature is paramount to its chemical behavior and physical properties.

IUPAC Name: 2,2,3,3,3-pentafluoropropan-1-amine[1] Synonyms: 1H,1H-Pentafluoropropylamine, 3-Amino-1,1,1,2,2-pentafluoropropane[1] CAS Number: 422-03-7[1] Molecular Formula: C₃H₄F₅N[1]

The fundamental structure of the molecule is depicted below.

Caption: Chemical Structure of 2,2,3,3,3-Pentafluoropropan-1-amine.

The physicochemical properties of this compound are summarized in the table below. The high density and specific refractive index are characteristic of highly fluorinated aliphatic compounds.

| Property | Value | Source(s) |

| Molecular Weight | 149.06 g/mol | [1] |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 49 °C | |

| Density | 1.4 g/cm³ | |

| Refractive Index | ~1.297 (@ 20°C) | |

| SMILES | NCC(F)(F)C(F)(F)F | [1] |

| InChIKey | DPQNQLKPUVWGHE-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

The primary industrial and laboratory-scale synthesis of 2,2,3,3,3-pentafluoropropan-1-amine relies on the chemical reduction of the corresponding nitrile, 2,2,3,3,3-pentafluoropropionitrile. This transformation is a robust and well-established method for converting nitriles to primary amines.

Causality of Method Selection: The reduction of a nitrile is a highly effective and direct route to the corresponding primary amine, offering high atom economy. While various reducing agents can accomplish this, powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) are often employed for their efficiency in reducing electron-poor nitriles.[2][3] Catalytic hydrogenation over metal catalysts such as Palladium on Carbon (Pd/C) or Raney Nickel is another viable, and often safer, alternative for industrial-scale production, avoiding the hazards of reactive metal hydrides.[4][5]

The general synthetic scheme is illustrated below.

Caption: Synthetic pathway from nitrile precursor to the target amine.

Experimental Protocol: Reduction of 2,2,3,3,3-Pentafluoropropionitrile with LiAlH₄

This protocol describes a standard laboratory procedure. Extreme caution must be exercised when working with Lithium Aluminum Hydride, as it reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Apparatus Setup:

-

Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

-

-

Reaction Initiation:

-

In the reaction flask, prepare a stirred suspension of Lithium Aluminum Hydride (LiAlH₄, ~1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice-water bath.

-

-

Substrate Addition:

-

Dissolve 2,2,3,3,3-pentafluoropropionitrile (1.0 equivalent) in the same anhydrous solvent used for the LiAlH₄ suspension.

-

Add the nitrile solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal reaction temperature below 10 °C.

-

-

Reaction and Work-up:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Quenching (Caution: Exothermic): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to decompose the excess LiAlH₄. This is followed by the slow addition of a 15% aqueous sodium hydroxide solution, and then more water, until a granular precipitate of aluminum salts forms. A common procedure is the Fieser workup, which involves the sequential, slow addition of 'x' mL of water, 'x' mL of 15% NaOH(aq), and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

-

-

Isolation and Purification:

-

Filter the granular precipitate and wash it thoroughly with the ether/THF solvent.

-

Combine the filtrate and washes. Dry the organic solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure 2,2,3,3,3-pentafluoropropan-1-amine.

-

Applications in Research and Drug Development

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The pentafluoropropyl group, provided by this amine, imparts specific and desirable properties to a parent molecule.

Strategic Value of the Pentafluoroethyl (-CF₂CF₃) Moiety:

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the fluorinated portion of the molecule resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.

-

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins.

-

Conformational Control: The bulky and electronegative nature of the fluoroalkyl group can influence the molecule's preferred conformation, potentially locking it into a bioactive shape.

-

pKa Modulation: The strong electron-withdrawing effect of the pentafluoroethyl group lowers the pKa of the adjacent primary amine, making it less basic than its non-fluorinated counterparts. This can be crucial for tuning a drug's solubility, receptor binding, and pharmacokinetic profile.

Workflow: Incorporation into a Heterocyclic Scaffold

A primary application for 2,2,3,3,3-pentafluoropropan-1-amine is its use as a nucleophile in nucleophilic aromatic substitution (SₙAr) reactions.[6][7] Many pharmaceutical and agrochemical active ingredients are based on electron-deficient heterocyclic cores (e.g., pyrimidines, triazines) bearing one or more halogen substituents that can be displaced by amines.

Caption: Workflow for using the amine as a building block in SₙAr chemistry.

This strategy allows for the direct and modular installation of the pentafluoropropylamino group onto a core scaffold, enabling chemists to rapidly synthesize libraries of compounds for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

2,2,3,3,3-Pentafluoropropan-1-amine is a hazardous chemical that requires careful handling in a controlled laboratory environment.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin/Eye Damage | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |

Source: [1]

Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical safety goggles along with a full-face shield when handling this substance.

-

Ventilation: Work exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Spill Management: Have appropriate spill control materials readily available (e.g., absorbent pads, sodium bicarbonate for neutralization). In case of a spill, evacuate the area and handle it according to established laboratory safety protocols.

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Storage:

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

References

- 1. 2,2,3,3,3-Pentafluoropropylamine | C3H4F5N | CID 79002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of electrophilic degraders that exploit SNAr chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,2,3,3,3-Pentafluoropropylamine: Boiling Point and Density

Abstract

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The resulting alterations in physicochemical properties—such as boiling point and density—are not merely academic curiosities; they are critical parameters that dictate a compound's behavior, from its pharmacokinetic profile to its utility as a synthetic building block. This guide provides an in-depth analysis of two such fundamental properties, boiling point and density, for the compound 2,2,3,3,3-pentafluoropropylamine (CAS 422-03-7). We move beyond a simple recitation of values to offer a comprehensive examination of the underlying molecular forces, detailed protocols for experimental verification, and a comparative analysis against its non-fluorinated analogue, n-propylamine. This document is intended for researchers, scientists, and drug development professionals who require a deeper, mechanistic understanding of fluorinated compounds.

Introduction: The Critical Role of Fluorination

The substitution of hydrogen with fluorine in organic molecules imparts a unique set of properties that are highly sought after in pharmaceutical and agrochemical development. The high electronegativity of fluorine can significantly alter a molecule's electronic environment, influencing properties like metabolic stability, lipophilicity, and binding affinity.[1] this compound is a prime example of a fluorinated building block, where the dense packing of fluorine atoms on the propyl chain creates a distinct chemical entity. Understanding its fundamental physical constants, such as boiling point and density, is the first step in harnessing its potential for creating novel, high-performance molecules. These properties govern purification methods (distillation), reaction conditions, formulation development, and safety protocols.

Core Physicochemical Data

The essential physical properties of this compound are summarized below, alongside its non-fluorinated counterpart, n-propylamine, to provide critical context for the effects of fluorination.

| Property | This compound | n-Propylamine |

| CAS Number | 422-03-7[2] | 107-10-8[3] |

| Molecular Formula | C₃H₄F₅N[2] | C₃H₉N |

| Molecular Weight | 149.06 g/mol | 59.11 g/mol |

| Boiling Point | 49 °C | 48 °C[3] |

| Density | 1.4 g/mL | 0.719 g/mL (at 25 °C) |

| Refractive Index | 1.297 (at 20 °C) | 1.388 (at 20 °C)[4] |

Discussion: Unraveling the Impact of Fluorine

A cursory glance at the data table reveals a fascinating, and perhaps counterintuitive, observation: despite a nearly 2.5-fold increase in molecular weight, the boiling point of this compound (49 °C) is remarkably similar to that of n-propylamine (48 °C). In contrast, its density is almost double. These phenomena are a direct consequence of the unique nature of the carbon-fluorine bond and its influence on intermolecular forces.

The Anomaly of the Boiling Point

The boiling point of a substance is a direct measure of the strength of its intermolecular forces.[5][6][7] For simple alkylamines, these forces are primarily a combination of London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[8]

-

London Dispersion Forces: These forces generally increase with molecular weight and surface area, as a larger electron cloud is more polarizable.[5] Based on its significantly higher molecular weight (149.06 vs. 59.11 g/mol ), one would expect the fluorinated amine to have substantially stronger dispersion forces and thus a much higher boiling point. However, fluorine's extreme electronegativity causes it to hold its electrons very tightly, making the C-F bond and the overall molecule less polarizable than its mass would suggest.[9] This reduced polarizability weakens the London dispersion forces, counteracting the effect of the increased mass.[9][10]

-

Dipole-Dipole Interactions: The five highly polar C-F bonds create a strong electron-withdrawing effect. However, the symmetrical arrangement of the CF₃ and CF₂ groups results in a molecule with a relatively small net dipole moment, limiting the strength of dipole-dipole interactions.

-

Hydrogen Bonding: The primary amine group (-NH₂) in both molecules is capable of hydrogen bonding. However, the powerful inductive effect of the five fluorine atoms withdraws electron density from the nitrogen atom. This makes the nitrogen lone pair less available to act as a hydrogen bond acceptor and makes the N-H protons more acidic but the overall hydrogen bonding capability is often weakened in heavily fluorinated amines.[11]

In essence, the expected rise in boiling point due to a massive increase in molecular weight is almost perfectly cancelled out by a combination of weakened London dispersion forces (due to low polarizability) and potentially altered hydrogen bonding.

The Predictable Rise in Density

Unlike the boiling point, the density of this compound is straightforwardly explained. Density is the ratio of mass to volume. The atomic mass of fluorine (19.00 amu) is significantly greater than that of hydrogen (1.01 amu). Replacing five hydrogen atoms with five fluorine atoms results in a substantial increase in the molecule's mass. While the C-F bond is slightly longer than a C-H bond, the increase in volume is proportionally much smaller than the increase in mass. The result is a much denser liquid (1.4 g/mL) compared to its hydrocarbon counterpart (0.719 g/mL).[4]

Experimental Verification Protocols

To ensure scientific integrity, the physical properties of a compound must be verifiable through standardized experimental methods. The purity of the sample is paramount for accurate measurements; any residual solvents or synthetic byproducts can significantly alter results. It is assumed that the this compound sample has been purified, for example, by fractional distillation prior to these analyses.

Protocol for Boiling Point Determination (Adapted from Thiele Tube Method)

This microscale method is suitable for determining the boiling point of small quantities of a volatile liquid. The principle relies on matching the liquid's vapor pressure to the external atmospheric pressure.[1]

Methodology:

-

Preparation: Seal one end of a capillary tube using a Bunsen burner.

-

Sample Loading: Add approximately 0.5 mL of this compound to a small test tube (e.g., a 75x10 mm tube).

-

Assembly: Place the sealed capillary tube, open-end down, into the liquid in the test tube.

-

Mounting: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the rubber band is above the oil level.

-

Observation: Gently heat the side arm of the Thiele tube. Observe the capillary tube. A slow stream of bubbles will emerge as trapped air expands.

-

Equilibrium: Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates the liquid is boiling and its vapor is displacing all the air.

-

Measurement: Remove the heat source. The bubbling will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record the temperature on the thermometer at this exact moment. This is the boiling point.

-

Barometric Correction: Record the atmospheric pressure. If it deviates significantly from 760 mmHg, a correction may be necessary.

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Protocol for Density Determination (Adapted from ASTM D891, Method B - Pycnometer)

The pycnometer method is a highly accurate technique for determining the density of a liquid by precisely measuring the mass of a known volume.[12]

Methodology:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL). Weigh the empty, dry pycnometer with its stopper on an analytical balance to four decimal places (m_pyc).

-

Calibration with Water: Fill the pycnometer with deionized water. Insert the stopper, allowing excess water to exit through the capillary. Equilibrate the pycnometer in a constant temperature water bath (e.g., 20.0 °C).

-

Weighing Water: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (m_total_water).

-

Volume Calculation: Calculate the mass of the water (m_water = m_total_water - m_pyc). Using the known density of water at the bath temperature (ρ_water), calculate the precise volume of the pycnometer (V_pyc = m_water / ρ_water).

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound.

-

Equilibration and Weighing: Equilibrate the pycnometer with the sample in the same constant temperature water bath. Dry the exterior and weigh it (m_total_sample).

-

Density Calculation: Calculate the mass of the sample (m_sample = m_total_sample - m_pyc). Calculate the density of the sample using the calibrated volume: ρ_sample = m_sample / V_pyc .

Caption: Workflow for Density Determination via Pycnometer.

Conclusion

The physicochemical properties of this compound are a textbook example of the profound and sometimes non-intuitive effects of heavy fluorination. The near-identical boiling points of the fluorinated amine and its hydrocarbon analogue, despite a massive difference in molecular weight, underscore the importance of considering polarizability and its effect on London dispersion forces. Conversely, the sharp increase in density directly reflects the high atomic mass of fluorine. For the medicinal chemist or materials scientist, this knowledge is power. It enables the fine-tuning of molecular properties, allowing for the design of compounds where volatility can be maintained while significantly increasing mass and density, a combination of traits that can be leveraged for a variety of advanced applications. The standardized protocols provided herein ensure that these critical parameters can be reliably and accurately validated in any research setting.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. n-propylamine [stenutz.eu]

- 4. 107-10-8 CAS MSDS (Propylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. che.utah.edu [che.utah.edu]

An In-depth Technical Guide to the Solubility of 2,2,3,3,3-Pentafluoropropylamine in Organic Solvents

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the solubility characteristics of 2,2,3,3,3-pentafluoropropylamine in various organic solvents. In the absence of extensive, publicly available experimental data for this specific compound, this document provides a framework based on fundamental principles of organic and fluorine chemistry, predictive analysis, and established experimental methodologies for determining solubility.

Introduction to this compound

This compound is a fluorinated organic compound featuring a propyl backbone with five fluorine atoms and a primary amine functional group.[1][2] Its chemical structure (C₃H₄F₅N) confers unique physicochemical properties that are of significant interest in medicinal chemistry and materials science.[2][3] The high degree of fluorination can impart properties such as enhanced thermal stability, lipophilicity, and metabolic resistance, while the amine group provides a site for chemical modification and interaction with biological targets.[3][4] Understanding the solubility of this compound in organic solvents is critical for its application in synthesis, formulation, and purification processes.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₃H₄F₅N | [1][5][6][7] |

| Molecular Weight | 149.06 g/mol | [1][7] |

| Boiling Point | 49 °C | [5] |

| Density | 1.4 g/mL | [5] |

| Refractive Index | 1.297 | [5][6] |

| Appearance | Clear, colorless liquid | [6][7] |

| CAS Number | 422-03-7 | [1][5][6][7] |

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[8][9][10] For this compound, its solubility behavior is a nuanced interplay between the highly polar and electron-withdrawing pentafluoroethyl group and the polar, hydrogen-bonding capable amine group.

Influence of the Pentafluoroethyl Group: The dense fluorination on the C2 and C3 positions creates a highly lipophilic and hydrophobic segment within the molecule.[11] The carbon-fluorine bond is highly polarized, yet the symmetrical arrangement of fluorine atoms can lead to a low overall molecular dipole moment in that region.[4] This part of the molecule will favor interactions with nonpolar and weakly polar solvents through van der Waals forces.

Influence of the Amine Group: The primary amine (-NH₂) group is polar and capable of acting as both a hydrogen bond donor and acceptor.[12] This functionality will promote solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) that can engage in hydrogen bonding or strong dipole-dipole interactions.

Overall Predicted Solubility Profile: The presence of both a highly fluorinated, lipophilic tail and a polar, hydrogen-bonding head suggests that this compound will exhibit a broad but varied solubility profile. It is anticipated to be more soluble in solvents that can accommodate both of these features, such as polar aprotic solvents or moderately polar solvents. Its solubility in highly nonpolar or highly polar protic solvents may be more limited due to the dual nature of its structure.

Predictive Solubility of this compound in Common Organic Solvents

The following table provides a predictive assessment of the solubility of this compound in a range of common organic solvents. This prediction is based on the theoretical principles discussed above and should be confirmed by empirical testing.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low to Moderate | The nonpolar nature of hexane will interact favorably with the fluorinated portion of the molecule, but poorly with the polar amine group. |

| Toluene | Nonpolar (Aromatic) | Moderate | The aromatic ring of toluene can have some interaction with the fluorinated segment, and it is slightly more polar than hexane, potentially offering better overall solvation. |

| Diethyl Ether | Weakly Polar | High | Diethyl ether's ability to act as a hydrogen bond acceptor and its moderate polarity should effectively solvate both the amine and fluorinated parts of the molecule. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a versatile solvent that can engage in dipole-dipole interactions and should be effective at dissolving compounds with mixed polarity. |

| Ethyl Acetate | Polar Aprotic | High | Similar to diethyl ether and DCM, ethyl acetate offers a good balance of polarity and hydrogen bond accepting capability. |

| Acetone | Polar Aprotic | High | Acetone's strong dipole moment and ability to accept hydrogen bonds make it a good candidate for dissolving this amine. |

| Acetonitrile | Polar Aprotic | Moderate to High | Acetonitrile is highly polar and can interact with the amine group, though its interaction with the fluorinated tail may be less favorable than other polar aprotic solvents. |

| Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a strong hydrogen bond acceptor and highly polar, which should lead to good solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a highly polar, strong hydrogen bond acceptor, making it an excellent solvent for many amines.[11] |

| Methanol | Polar Protic | Moderate | Methanol can hydrogen bond with the amine group, but the extensive fluorination may limit miscibility. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, with a slightly larger nonpolar character that might slightly improve interaction with the fluorinated tail. |

| Water | Polar Protic | Low | While the amine group can hydrogen bond with water, the large, hydrophobic fluorinated segment will likely render the compound poorly soluble in water. |

Experimental Protocol for Determining Solubility

A definitive determination of the solubility of this compound requires experimental measurement. A standard method for quantitatively determining solubility is the shake-flask method followed by a suitable analytical technique.[9][11]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Sealed, inert containers (e.g., glass vials with PTFE-lined caps)

-

Mechanical shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) with an internal standard)

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of a visible excess of the amine (as a separate liquid phase) is crucial to ensure saturation.[11]

-

Place the vials in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This may range from 24 to 72 hours.[11] It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is established, remove the vials from the shaker and allow them to stand at the same constant temperature to allow the undissolved amine to settle.

-

To ensure complete separation of the undissolved phase, centrifuge the vials at a controlled temperature.[13]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a chemically inert syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining micro-droplets of the undissolved amine.[8][13]

-

Accurately weigh the flask with the collected filtrate to determine the mass of the solution.

-

Dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as GC-MS or NMR with a suitable internal standard.[11]

-

A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Calculation and Data Reporting:

-

Calculate the concentration of the amine in the original saturated solution, accounting for the dilution factor.

-

The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[8]

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Factors Influencing the Solubility of this compound

Caption: Intermolecular forces governing the solubility of this compound in different solvent classes.

Conclusion

References

- 1. This compound | C3H4F5N | CID 79002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 422-03-7: this compound [cymitquimica.com]

- 3. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kaibangchem.com [kaibangchem.com]

- 5. This compound CAS#: 422-03-7 [m.chemicalbook.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. quora.com [quora.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. moorparkcollege.edu [moorparkcollege.edu]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2,2,3,3,3-Pentafluoropropylamine Hydrochloride

Executive Summary

This guide provides a comprehensive technical overview of 2,2,3,3,3-Pentafluoropropylamine hydrochloride (CAS No. 374-14-1), a pivotal fluorinated building block for researchers in drug discovery and advanced materials science. The incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance critical properties such as metabolic stability, binding affinity, and lipophilicity.[1] This document delves into the essential physicochemical properties, a validated synthesis protocol, spectroscopic characterization, reactivity profile, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.

Molecular and Physicochemical Profile

This compound hydrochloride is the salt form of the free amine (CAS No. 422-03-7). It is crucial to distinguish between the two, as their physical properties and hazard profiles differ significantly. The hydrochloride is typically a stable, crystalline solid, which is often preferred for storage and handling over the more volatile and corrosive free amine.[2][3] The strong electron-withdrawing nature of the pentafluoroethyl group significantly lowers the basicity of the primary amine, influencing its reactivity and physiological behavior.

N -- C1; C1 -- C2; C2 -- C3; }

Figure 1: Structure of this compound Hydrochloride.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 374-14-1 | [4] |

| Molecular Formula | C₃H₅ClF₅N | [5] |

| Molecular Weight | 185.52 g/mol | [4] |

| IUPAC Name | 2,2,3,3,3-pentafluoropropan-1-amine;hydrochloride | [5] |

| Melting Point | 248 °C | [6] |

| Boiling Point (Free Amine) | 49 °C (322 K) at 760 mmHg | [7] |

| Appearance | White to off-white solid | [8] |

| Solubility | Soluble in water and polar organic solvents | Inferred |

| pKa (Predicted) | ~5.8 - 6.5 | [9] |

Note: The pKa is an estimate based on similarly structured fluorinated amines and reflects the significantly reduced basicity compared to propylamine (pKa ≈ 10.7).

Synthesis and Purification Strategy

The most common and scalable synthesis route to this compound is the reduction of the corresponding nitrile, 2,2,3,3,3-pentafluoropropanenitrile. This method is favored due to the commercial availability of the starting nitrile and the high efficiency of the reduction.

Causality of Experimental Choices:

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent ideal for converting nitriles to primary amines. Its use necessitates an anhydrous ethereal solvent like diethyl ether or THF to prevent violent quenching. An alternative, safer for scale-up, is catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst), though it may require higher pressures and temperatures.

-

Work-up: The reaction is quenched by the sequential, cautious addition of water and then a sodium hydroxide solution (Fieser workup). This procedure is critical for safely destroying excess LiAlH₄ and precipitating aluminum salts into a filterable solid, simplifying purification.

-

Salt Formation: The resulting free amine is volatile and corrosive. Converting it to the hydrochloride salt is achieved by bubbling anhydrous hydrogen chloride gas through a solution of the amine or by adding a solution of HCl in a solvent like diethyl ether. This precipitates the stable, non-volatile salt, which can be easily isolated by filtration.

Detailed Experimental Protocol

-

Reaction Setup: A dry 1 L three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reduction: A 1.0 M solution of LiAlH₄ in THF (1.2 L, 1.2 mol) is charged into the flask and cooled to 0 °C in an ice bath. 2,2,3,3,3-Pentafluoropropanenitrile (145 g, 1.0 mol) is added dropwise via the dropping funnel over 2 hours, maintaining the internal temperature below 10 °C.

-

Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 4 hours to ensure complete reduction.

-

Quenching: The flask is cooled again to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of 45 mL of water, 45 mL of 15% aqueous NaOH, and finally 135 mL of water. A granular white precipitate of aluminum salts will form.

-

Isolation of Free Amine: The slurry is stirred for 30 minutes, and the solids are removed by filtration, washing with fresh THF. The combined filtrate is carefully concentrated on a rotary evaporator to yield the crude this compound.

-

Purification & Salt Formation: The crude amine is dissolved in 500 mL of anhydrous diethyl ether. A 2.0 M solution of hydrogen chloride in diethyl ether is added slowly with stirring until the solution is acidic to litmus paper.

-

Final Isolation: The white precipitate of this compound hydrochloride is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

start [label="Pentafluoropropanenitrile\n(Starting Material)", fillcolor="#FBBC05"]; reduc [label="1. LiAlH4, THF, 0°C -> RT\n2. Reflux 4h", shape=ellipse, color="#4285F4"]; quench [label="Quench:\n1. H2O\n2. 15% NaOH\n3. H2O", shape=diamond, color="#EA4335"]; filter [label="Filter to remove\nAluminum Salts"]; evap [label="Concentrate Filtrate\n(Isolate Free Amine)"]; salt [label="Dissolve in Et2O\nAdd HCl/Et2O", shape=ellipse, color="#4285F4"]; end [label="this compound HCl\n(Final Product)", fillcolor="#FBBC05"];

start -> reduc; reduc -> quench; quench -> filter; filter -> evap; evap -> salt; salt -> end; }

Figure 2: General workflow for the synthesis of this compound HCl.

Spectroscopic and Analytical Characterization

Full characterization is essential to confirm the structure and purity of the final compound. While specific spectra from vendors require direct access, the expected features can be described based on the known structure.

-